Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a dihydropyridine derivative characterized by a fluorinated aromatic substituent at the 4-position of the pyridine ring and an ethyl ester group at the 3-position. The fluorine atom at the para position of the phenyl ring likely influences electronic properties, solubility, and bioactivity compared to other halogenated analogs.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQKYRJYGERHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, commonly referred to as compound 398995-41-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyridine derivatives, which are known for various pharmacological properties.
- Molecular Formula : C₁₅H₁₆FNO₃
- Molecular Weight : 277.291 g/mol
- CAS Number : 398995-41-0
- Structural Characteristics : The presence of a fluorophenyl group and a pyridinecarboxylate moiety contributes to its unique biological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of investigation include:
2. Enzyme Inhibition
Tetrahydropyridine derivatives have been reported to inhibit certain enzymes involved in metabolic pathways. For example:
- Fatty Acid Synthase (FASN) : Inhibitors like C75 (a structurally related compound) have demonstrated the ability to suppress mitochondrial fatty acid synthesis and impair mitochondrial function in cancer models . This suggests that ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo could potentially exhibit similar enzyme inhibitory effects.
3. Neuroprotective Effects
Some studies indicate that pyridine derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert protective effects on neuronal cells.
Case Studies and Research Findings
A review of literature reveals several relevant findings regarding the biological activity of similar compounds:
The mechanisms underlying the biological activities of ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo include:
- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR pathways, influencing cellular signaling and physiological responses .
- Oxidative Stress Reduction : The antioxidant properties may help mitigate oxidative damage in cells, which is crucial for maintaining cellular health.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
The aryl substituent at the 4-position of the pyridine ring significantly impacts molecular properties. Key analogs include:
Table 1: Structural and Molecular Comparison of Ethyl 4-Aryl-2-methyl-6-oxo-tetrahydro-3-pyridinecarboxylate Derivatives
*Estimated based on substituent trends.
Key Observations :
Pharmacological Activity of Related Dihydropyridines
- Compound 6 (Ethyl 4-(2-ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile): Exhibits an IC50 of 0.70 μM against HT-29 colon cancer cells .
- Compound 4 (Ethyl 4-(2-hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile): Shows an IC50 of 4.6 μM against MDA-MB-231 breast cancer cells .
Docking studies suggest these compounds target survivin and PIM1 kinase, critical regulators of apoptosis and cell proliferation . The target compound’s 4-fluorophenyl group may similarly engage these pathways, though empirical validation is required.
Ester Group Modifications
The ester moiety at the 3-position influences pharmacokinetics:
- Methyl ester analogs (e.g., Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate): Shorter alkyl chains may reduce metabolic stability compared to ethyl esters .
- Ethyl esters : Generally exhibit prolonged half-lives due to slower esterase-mediated hydrolysis, enhancing bioavailability .
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., 4-fluorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a thiourea derivative. Key steps include acid catalysis (e.g., HCl or p-TSA) and refluxing in ethanol or toluene. Reductive methylation with formaldehyde and H₂ over Pd/C is used to introduce methyl groups . Critical parameters include stoichiometric ratios (1:1:1 for aldehyde/β-ketoester/urea), temperature control (70–100°C), and reaction time (10–24 hours). Impurities from cis/trans isomerism can arise during methylation, requiring chromatographic purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 319.12).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks (e.g., C–H···F/O interactions in fluorophenyl and carbonyl groups). Lattice parameters (e.g., monoclinic P2₁/c space group) validate stereochemistry .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic intermediates (e.g., cis/trans isomers) be resolved during synthesis?
Racemic mixtures often form during methylation or cyclization. Resolution strategies include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Crystallographic Differentiation : X-ray analysis of single crystals to assign absolute configurations. For example, trans isomers exhibit distinct dihedral angles (e.g., 175° between fluorophenyl and pyridine rings) compared to cis isomers (e.g., 60°) .
- Dynamic Kinetic Resolution : Employing enantioselective catalysts (e.g., Ru-BINAP complexes) during reductive steps .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Molecular Docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors using AutoDock Vina. The fluorophenyl group shows high affinity for hydrophobic pockets.
- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values for fluorine) with activity. The 4-fluorophenyl group enhances metabolic stability and bioavailability .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in lipid bilayers or protein active sites .
Q. How should researchers address contradictions between spectral data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static crystal structures). Mitigation strategies:
- Variable-Temperature NMR : Confirm equivalence of solution and solid-state conformers.
- DFT Calculations : Compare experimental X-ray bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G* basis set).
- Twinned Crystallography : Use SHELXD to deconvolute overlapping reflections in twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
